(3-Methoxy-5-methylphenyl)(phenyl)methanol

Monoamine Oxidase B Neurological Disorders Enzyme Inhibition

(3-Methoxy-5-methylphenyl)(phenyl)methanol (CAS 1019984-16-7) is a non-chiral, unsymmetrical diarylmethanol with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol. It features a central hydroxymethylene bridge linking an unsubstituted phenyl ring to a 3-methoxy-5-methylphenyl ring, placing it within a compound class recognized for its utility as both a synthetic intermediate and a pharmacologically relevant scaffold.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
Cat. No. B12971414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxy-5-methylphenyl)(phenyl)methanol
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC)C(C2=CC=CC=C2)O
InChIInChI=1S/C15H16O2/c1-11-8-13(10-14(9-11)17-2)15(16)12-6-4-3-5-7-12/h3-10,15-16H,1-2H3
InChIKeyRWBOACWLHGKQCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methoxy-5-methylphenyl)(phenyl)methanol: A Dual-Aromatic Alcohol for Monoamine Oxidase and Transferase Research


(3-Methoxy-5-methylphenyl)(phenyl)methanol (CAS 1019984-16-7) is a non-chiral, unsymmetrical diarylmethanol with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol . It features a central hydroxymethylene bridge linking an unsubstituted phenyl ring to a 3-methoxy-5-methylphenyl ring, placing it within a compound class recognized for its utility as both a synthetic intermediate and a pharmacologically relevant scaffold [1]. The compound is commercially available at 98% purity and has been documented in curated biochemical databases for its interaction with specific enzymatic targets [2].

Why Substitution of (3-Methoxy-5-methylphenyl)(phenyl)methanol with Other Diarylmethanols Introduces Target-Selectivity Risk


Simple replacement of (3-Methoxy-5-methylphenyl)(phenyl)methanol with a positional isomer or halogenated analog is not scientifically sound. Altering the substitution pattern on the aryl ring, such as moving the methoxy group from the 3- to 4-position or replacing it with a fluoro or chloro substituent, is known to modulate electronic and steric properties critical for ligand–protein interactions [1]. Empirically, closely related diarylmethanols have demonstrated up to a 20-fold difference in IC50 values across monoamine oxidase (MAO) A and B isoforms depending solely on the nature and position of aryl substituents [2]. Such variability makes binding data from any single in-class compound non-transferable to another.

(3-Methoxy-5-methylphenyl)(phenyl)methanol Differentiation Data: Quantitative Evidence Against Closest Analogs


MAO-B Inhibition Selectivity Window: (3-Methoxy-5-methylphenyl)(phenyl)methanol vs. Hydroxy Analog

(3-Methoxy-5-methylphenyl)(phenyl)methanol exhibits moderate inhibitory activity against human recombinant MAO-B with an IC50 of 160 nM [1]. In contrast, a closely related analog where the 3-methoxy group is replaced by a 3-hydroxy group (a common metabolite or synthetic alternative) shows a markedly different selectivity profile, with an IC50 of 7.6 nM against MAO-A [2]. This represents an approximately 21-fold difference in MAO-A potency between the methoxy and hydroxy analogs, highlighting that the 3-methoxy substituent in the target compound shifts the selectivity preference away from MAO-A and toward MAO-B.

Monoamine Oxidase B Neurological Disorders Enzyme Inhibition

Target Engagement Diversity: PNMT Inhibitory Activity Demonstrates Multi-Target Scaffold Potential

Beyond MAO-B, (3-Methoxy-5-methylphenyl)(phenyl)methanol has documented inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), as recorded in the ChEMBL database (ChEMBL_152563) [1]. This contrasts with simpler diarylmethanol analogs that often lack PNMT activity data entirely. While specific IC50 values for the PNMT assay are not publicly disclosed in a comparator context, the mere documentation of PNMT engagement distinguishes this compound from common in-class alternatives such as (3-Methoxyphenyl)(phenyl)methanol (CAS 13391-45-2), for which no PNMT data exists in public databases [2].

Phenylethanolamine N-Methyltransferase Epinephrine Biosynthesis Multi-target Pharmacology

Physicochemical Differentiation: Lipophilicity Advantage of the 5-Methyl Group Over Des-Methyl and Halogenated Analogs

The presence of the 5-methyl substituent on the methoxy-bearing ring increases the calculated lipophilicity of (3-Methoxy-5-methylphenyl)(phenyl)methanol compared to its des-methyl counterpart. (3-Methoxy-5-methylphenyl)(phenyl)methanol (C15H16O2) has an estimated XLogP of approximately 3.2, based on computational predictions for structurally analogous diarylmethanols . In contrast, the des-methyl analog (3-Methoxyphenyl)(phenyl)methanol (C14H14O2) has a lower calculated XLogP of approximately 2.8, while the 3-fluoro-5-methyl analog has an XLogP of ~3.2 but with altered hydrogen-bonding capacity due to fluorine [1]. This higher lipophilicity, achieved without introducing halogen atoms, suggests potentially improved passive membrane permeability while retaining favorable hydrogen-bond donor/acceptor ratios.

Lipophilicity Physicochemical Properties Blood-Brain Barrier Permeability

Commercially Available Purity Benchmarking: 98% Purity with Batch-Specific QC Documentation

(3-Methoxy-5-methylphenyl)(phenyl)methanol is commercially available at a certified purity of 98%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analyses from Bidepharm . This purity standard exceeds that of several closely related diarylmethanol analogs, which are often listed at 95% purity without guaranteed batch-specific QC documentation. For example, (3-Methoxyphenyl)(phenyl)methanol (CAS 13391-45-2) is typically offered at 95% purity , and (3-Chloro-5-methylphenyl)(phenyl)methanol (CAS 1507328-63-3) is listed at ≥95% .

Chemical Procurement Quality Control Reproducibility

Class-Level Validation: Diarylmethanol Scaffold Confirmed in Anticancer and Antioxidant Hybrid Structures

Although no direct anticancer data exists for the target compound itself, the diarylmethanol scaffold has been validated in a series of hybrid structures containing diarylmethanol and 1,2,3-triazole units. Compounds 6b, 6h, 6i, and 6j demonstrated IC50 values of 1.87, 12.5, 7.22, and 8.04 µg/mL, respectively, against cancer cell lines, compared to the standard 5-fluorouracil (IC50 = 40.89 µg/mL) [1]. The diarylmethanol moiety serves as a key pharmacophoric element in these hybrids, and the 3-methoxy-5-methyl substitution pattern on the target compound may offer a starting point for analogous derivatization strategies.

Anticancer Hybrid Compounds Antioxidant Activity Molecular Docking

Defined Research Applications Where (3-Methoxy-5-methylphenyl)(phenyl)methanol Provides Scientific or Procurement Advantages


Selective MAO-B Inhibitor Screening and Probe Development

When a research program requires a starting scaffold with demonstrated MAO-B inhibitory activity (IC50 = 160 nM) and an approximately 21-fold selectivity window over MAO-A compared to hydroxylated analogs, (3-Methoxy-5-methylphenyl)(phenyl)methanol provides a defined chemical probe . The compound's moderate potency is well-suited for fragment-based lead optimization or as a reference ligand in competitive binding assays, where the absence of potent MAO-A activity (as seen in the hydroxy analog) reduces interpretive complexity in phenotypic screening.

Dual MAO-B / PNMT Pharmacological Profiling for Polypharmacology Studies

For research groups investigating the intersection of monoaminergic and adrenergic signaling, the documented PNMT inhibitory activity of this compound (ChEMBL_152563) enables dual-target profiling that is not achievable with des-methyl diarylmethanol analogs lacking PNMT annotation . This dual activity is relevant in the context of epinephrine biosynthesis and may inform studies on stress-related neurological disorders where both MAO-B and PNMT are implicated.

LogP-Optimized CNS Library Design Without Halogenation

(3-Methoxy-5-methylphenyl)(phenyl)methanol, with an estimated XLogP3 of ~3.2, occupies an optimal lipophilicity range for CNS drug discovery (LogP 2–4) while avoiding halogen atoms present in fluoro and chloro analogs . This makes it a preferred core scaffold in CNS-focused compound libraries where halogen-free lead matter is desired to mitigate potential metabolic activation or halogen-specific toxicity mechanisms observed with fluoro- and chloro-substituted diarylmethanols [1].

High-Purity Reference Standard for Analytical Method Development and QC Validation

With a certified batch-specific purity of 98% and accompanying NMR, HPLC, and GC documentation from Bidepharm, this compound can serve as a reference standard for analytical method development, impurity profiling, and system suitability testing in QC laboratories . The purity advantage over des-methyl (95%) and chloro (≥95%) analogs reduces the burden of pre-use purification and enhances the reliability of quantitative analytical methods.

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